Heptyl p-hydroxybenzoate

Beschreibung

Overview of Heptyl 4-Hydroxybenzoate (B8730719) as a Chemical Compound

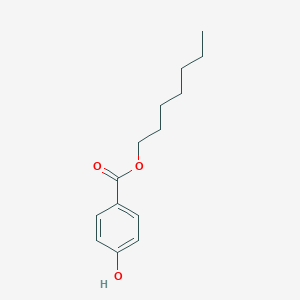

Heptyl 4-hydroxybenzoate, also known as heptylparaben, is an organic compound with the chemical formula C₁₄H₂₀O₃. nih.govontosight.ai It is the heptyl ester of p-hydroxybenzoic acid, meaning it is formed from p-hydroxybenzoic acid and heptanol (B41253). ontosight.ai Structurally, it features a benzene (B151609) ring with a hydroxyl group and a heptyl ester group attached. nih.govhmdb.ca This structure classifies it as a p-hydroxybenzoic acid alkyl ester. hmdb.cafoodb.ca

Like other parabens, heptyl 4-hydroxybenzoate appears as a white crystalline solid or powder and is essentially odorless and tasteless. mubychem.comresearchgate.net Its solubility in water is very low; as the alkyl chain length of parabens increases, their water solubility decreases. nih.govatamanchemicals.comcir-safety.org However, it is soluble in organic solvents such as alcohol, acetone, ethanol, and propylene (B89431) glycol. ontosight.aichemicalbook.com

Table 1: Chemical and Physical Properties of Heptyl 4-Hydroxybenzoate

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₁₄H₂₀O₃ | nih.govontosight.aithermofisher.com |

| Molar Mass | 236.31 g/mol | nih.govontosight.ai |

| Appearance | White to cream crystalline powder or solid | mubychem.comcir-safety.orgthermofisher.com |

| Melting Point | 46-51 °C | chemicalbook.com |

| Water Solubility | Very slightly soluble/Insoluble | nih.govchemicalbook.com |

| IUPAC Name | heptyl 4-hydroxybenzoate | nih.govthermofisher.com |

Historical Context of Paraben Research and Heptyl 4-Hydroxybenzoate

The use of parabens as preservatives began in the 1920s, and they became widely used in cosmetics, pharmaceuticals, and food starting in the 1950s due to their effective antimicrobial properties and low cost. mildsoaps.commildsoaps.comwildnaturals.comada-cosmetics.com Initial research and application focused on short-chain parabens like methylparaben, ethylparaben, and propylparaben. mildsoaps.comcosmoderma.org

Longer-chain parabens, including heptylparaben, have been part of the broader family of these preservatives for decades but have received more focused scientific attention more recently. magtech.com.cn Concerns raised in the 1990s about the potential for parabens to act as xenoestrogens—agents that mimic estrogen—sparked a new wave of research. wildnaturals.com Subsequent studies, such as the detection of parabens in human breast tissue, intensified scientific inquiry into the full range of these compounds, including less common ones like heptylparaben. farmaceut.org While naturally occurring parabens have been identified in sources like certain fruits and have even been found to be produced by some marine bacteria, the versions used commercially are synthetic. atamanchemicals.comacme-hardesty.comnih.gov

Significance of Heptyl 4-Hydroxybenzoate in Contemporary Scientific Inquiry

Heptyl 4-hydroxybenzoate is significant in current research primarily due to its distinct properties conferred by its longer alkyl chain. This structural feature influences its biological activity, making it a key subject in toxicology and endocrinology studies.

Detailed Research Findings:

Antimicrobial Activity: Heptylparaben demonstrates antimicrobial activity against a range of microorganisms. atamanchemicals.com Research suggests that its efficacy against bacteria may be greater than that of shorter-chain parabens like methylparaben, possibly because its longer chain increases its solubility in the bacterial membrane, allowing it to better reach its targets. atamanchemicals.com One study noted that a compound featuring a heptyl group exhibited high antibacterial activity against S. aureus, including a methicillin-resistant strain (MRSA). acs.org

Endocrine System Interaction: A primary focus of contemporary research is the potential for parabens to act as endocrine-disrupting chemicals (EDCs). natboard.edu.innih.gov Studies have investigated their ability to interfere with hormone metabolism. For instance, research has shown that heptylparaben can inhibit the activity of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme involved in estrogen activation. semanticscholar.org Similarly, it has been shown to inhibit 3α-hydroxysteroid dehydrogenases (3α-HSDs), which are involved in the synthesis of 5α-dihydrotestosterone (DHT), suggesting a potential antiandrogenic mechanism. nih.gov The estrogenic activity of parabens has been observed to increase with the length of the alkyl chain. mdpi.com

Scope and Objectives of the Research Outline

This article is designed to provide a focused, scientific overview of the chemical compound heptyl 4-hydroxybenzoate. The objectives are to:

Define the fundamental chemical and physical characteristics of the compound.

Place the compound within the historical timeline of paraben research and use.

Summarize its role and significance in modern academic and scientific research, particularly concerning its antimicrobial and endocrine-related activities.

Present this information in a structured and factual manner, adhering strictly to the outlined topics.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Heptyl 4-hydroxybenzoate (Heptylparaben) |

| p-Hydroxybenzoic acid |

| Heptanol |

| Methylparaben |

| Ethylparaben |

| Propylparaben |

| Butylparaben (B1668127) |

| Benzylparaben |

| 5α-dihydrotestosterone (DHT) |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

heptyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-2-3-4-5-6-11-17-14(16)12-7-9-13(15)10-8-12/h7-10,15H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJORNVITHUQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022523 | |

| Record name | Heptyl p-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Heptyl 4-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.02 mg/mL at 30 °C | |

| Record name | Heptyl 4-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1085-12-7 | |

| Record name | Heptyl p-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1085-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptylparaben | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001085127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl 4-hydroxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-hydroxy-, heptyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptyl p-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTYLPARABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2CIJ448IX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Heptyl 4-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

49 - 51 °C | |

| Record name | Heptyl 4-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034462 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Derivatization Studies of Heptyl 4 Hydroxybenzoate

Established Synthetic Pathways for Heptyl 4-Hydroxybenzoate (B8730719)

The creation of heptyl 4-hydroxybenzoate can be achieved through several well-established methods, spanning from conventional chemical reactions to innovative biotechnological processes.

Esterification of 4-Hydroxybenzoic Acid with Heptanol (B41253)

A primary and straightforward method for synthesizing heptyl 4-hydroxybenzoate is the Fischer esterification of 4-hydroxybenzoic acid with heptanol. ontosight.ai This acid-catalyzed reaction involves heating the two primary reactants, typically in the presence of a strong acid catalyst like sulfuric acid. The process is an equilibrium reaction, and to drive it towards the formation of the ester, an excess of one reactant, usually the alcohol, is used. rug.nl

One of the challenges in this synthesis is the potential for competing side reactions, such as the O-alkylation of the hydroxyl group on the aromatic ring. google.com To mitigate these side reactions and improve the yield of the desired ester, alternative methods have been explored. One such method involves reacting 4-hydroxybenzoic acid with a halogenated compound, like an alkyl halide, in a homogenous liquid phase with a non-quaternizable tertiary amine. google.com

Another approach to optimize the esterification process is through transesterification. This involves reacting a short-chain ester of 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate, with a long-chain alcohol like heptanol in the presence of a metal catalyst. google.com This method can be particularly useful for producing long-chain 4-hydroxybenzoic acid esters. google.com

The efficiency of the esterification can also be influenced by the catalyst used. Studies have investigated various catalysts, including modified montmorillonite (B579905) K10 clay, which has been shown to be an effective solid acid catalyst for the esterification of substituted benzoic acids under solvent-free conditions. ijstr.org Titanium-based catalysts have also been explored for their activity in esterification reactions. uva.nl

Biotechnological Production Routes (e.g., Microorganisms like Microbulbifer)

In a significant discovery, the marine bacterium Microbulbifer sp. A4B-17 was identified as a natural producer of 4-hydroxybenzoic acid (4HBA) and its alkyl esters, including heptyl 4-hydroxybenzoate. nih.govnih.gov This bacterium, isolated from an ascidian in Palau, was found to produce 0.4 mg/liter of heptyl 4-hydroxybenzoate. nih.govnih.gov Further investigation of other Microbulbifer strains revealed that the ability to produce 4HBA is a common characteristic of this genus, although production levels vary. nih.govbeilstein-journals.org

The biosynthesis of these compounds by Microbulbifer represents a significant finding, as it offers a potential alternative to chemical synthesis. nih.gov The metabolic pathways within Microbulbifer sp. A4B-17 responsible for the synthesis of 4HBA have been a subject of study, with researchers aiming to understand and potentially engineer these pathways for enhanced production. frontiersin.org While the pathways for the synthesis of the alcohol precursors for shorter-chain parabens have been proposed, the specific mechanisms for producing n-heptyl alcohol remain less clear. frontiersin.org

Beyond Microbulbifer, other microorganisms have been engineered for the production of 4-hydroxybenzoate. For instance, Corynebacterium glutamicum and Pseudomonas taiwanensis have been metabolically engineered to produce 4HBA from renewable feedstocks like glucose and glycerol. frontiersin.orgnih.gov These engineered strains have demonstrated high yields, showcasing the potential of microbial fermentation for the sustainable production of this key precursor. nih.gov

Advanced Synthetic Methodologies and Optimization

Continuous efforts are being made to develop more efficient and environmentally friendly methods for the synthesis of heptyl 4-hydroxybenzoate and its derivatives. One area of focus is the development of novel catalysts that can improve reaction rates and selectivity. For example, a three-step method for the synthesis of heptyl (4-trifluoroacetyl)benzoate, a related compound, has been developed, which avoids the use of organometallic reagents and allows for large-scale production. belnauka.by

Optimization of existing processes is also a key area of research. This includes fine-tuning reaction conditions such as temperature, reaction time, and catalyst concentration to maximize yield and minimize by-product formation. google.com For instance, in the transesterification process for producing long-chain esters, the reaction temperature is a critical parameter that needs to be carefully controlled to prevent side reactions. google.com

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The chemical structure of heptyl 4-hydroxybenzoate can be modified to explore how these changes affect its biological activity. Such structure-activity relationship (SAR) studies are crucial for designing new compounds with enhanced or specific properties. google.com

Modifications at the 4-O and 6-Positions of the Aromatic Ring

Research has shown that modifications at the 4-O and 6-positions of the aromatic ring of related hydroxybenzoate structures can significantly impact their biological activity. acs.org In one study, a series of 2-hydroxybenzoic acid derivatives were synthesized with various substituents at these positions. acs.org It was found that introducing a heptyl group at the 6-position led to a significant increase in antimicrobial activity against Staphylococcus aureus. acs.orgresearchgate.net Specifically, compounds with a 6-heptyl group showed much lower minimum inhibitory concentrations (MICs) compared to those with a 6-methyl group, indicating that increased hydrophobicity at this position enhances activity. acs.org

The nature of the substituent at the 4-O position also plays a role. While smaller substituents at this position generally led to decreased activity compared to the parent compound, a benzyl (B1604629) group was found to maintain antimicrobial activity. acs.org The combination of a benzyl group at the 4-O position and a heptyl group at the 6-position resulted in the highest antibacterial activity in the series studied. acs.org

Linker Modifications (e.g., Methylene (B1212753) Chain Length)

In the context of other bioactive molecules, such as pyrrole/imidazole polyamides that bind to DNA, modifications to the linker have been shown to impact biological efficacy. caltech.edu Studies on these molecules have revealed that the use of specific linkers, such as a C-3 aliphatic linker, can enhance their potency. caltech.edu While not directly on heptyl 4-hydroxybenzoate, these findings highlight the general principle that linker modifications are a valuable strategy in medicinal chemistry for optimizing the properties of a molecule. caltech.edu The length of an alkyl chain, similar to the heptyl group in heptyl 4-hydroxybenzoate, has been shown to be a critical factor in the binding affinity of other molecules, such as α-D-mannopyranosides to the FimH protein. rsc.org This further underscores the importance of the methylene chain length in determining biological activity.

Purification and Characterization Techniques for Synthetic Products

Following the synthesis of heptyl 4-hydroxybenzoate and its derivatives, rigorous purification and characterization are essential to isolate the target compound and verify its identity, purity, and structural integrity. A variety of analytical and preparative techniques are employed for this purpose.

Purification Methods

The crude product obtained from synthesis typically contains unreacted starting materials, catalysts, and byproducts. Several methods are utilized to purify heptyl 4-hydroxybenzoate.

One common industrial method involves treating the crude composition with an acidic aqueous solution. This process facilitates the separation of the mixture into an organic layer, containing the desired ester, and an aqueous layer. The organic layer is then extracted for subsequent purification steps. google.com

Crystallization is another key technique. The crude product can be dissolved in a suitable organic solvent or a mixture of water and an aqueous organic solvent. google.com By carefully controlling conditions such as temperature, the melted crude composition is added to a cooler organic solution (e.g., 5 to 42°C) to induce the precipitation of crystals of the 4-hydroxybenzoic acid long-chain ester. google.com These purified crystals are then separated from the liquid via conventional solid-liquid separation methods like filtration. The collected crystals may be washed with an appropriate organic solvent to remove residual impurities and are subsequently dried under reduced pressure. google.com

For laboratory-scale purification and analysis, solid-phase extraction (SPE) is an effective method. A mixed strong anion exchange solid-phase extraction column can be used to purify and enrich the compound from a sample solution, such as a methanol-water extract. chinesestandard.net In a typical procedure, the SPE column is activated, the sample is loaded, and the column is rinsed with solutions like water and a methanol-water mixture. The purified heptyl 4-hydroxybenzoate is then eluted with methanol. chinesestandard.net

Characterization Techniques

Once purified, the identity and purity of heptyl 4-hydroxybenzoate are confirmed using a range of characterization techniques, primarily chromatography and spectroscopy. Purity is often determined to be greater than 98% by methods like High-Performance Liquid Chromatography (HPLC) and titration. tcichemicals.comvwr.com

Chromatographic Techniques:

Gas Chromatography (GC): GC is frequently used for the analysis and purity assessment of heptyl 4-hydroxybenzoate. thermofisher.com When coupled with a Flame Ionization Detector (FID), it allows for quantitative analysis. chinesestandard.net For identification, GC is often paired with Mass Spectrometry (GC-MS). nih.govnih.gov The retention time and mass spectrum of the sample are compared with those of a known standard to confirm its identity. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for analyzing the purity of heptyl 4-hydroxybenzoate. tcichemicals.com The system is typically equipped with a UV or photodiode array detector for detection. chinesestandard.netnih.gov Analysis involves monitoring the eluate at a specific wavelength, such as 255 nm. nih.gov

Below is a table summarizing typical conditions for chromatographic analysis:

Table 1: Chromatographic Analysis Parameters for Heptyl 4-hydroxybenzoate

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas & Temperature Program | Detector |

|---|---|---|---|

| GC-MS nih.gov | DB-5 column (30 m x 0.25 mm) | Carrier Gas: Helium (not specified, but typical) Temperature Program: Initial 50°C (5 min), ramp to 300°C at 2.5°C/min | Mass Spectrometer (MS) |

| GC-FID chinesestandard.net | Capillary column (e.g., DB-WAX) | Carrier Gas: Nitrogen, Hydrogen, Air Temperature Program: Initial 70°C (2 min), ramp to 300°C at 20°C/min, hold for 2 min | Flame Ionization Detector (FID) |

| HPLC nih.gov | C18 column | Mobile Phase: Gradient of 0.1% trifluoroacetate (B77799) in water (A) and acetonitrile (B52724) (B). 90% A for 4 min, then 10% to 100% B over 6 min. | Photodiode Array (PDA) or UV Detector |

Spectroscopic Techniques:

Spectroscopy is indispensable for the structural elucidation of heptyl 4-hydroxybenzoate.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used for the identification of functional groups present in the molecule, providing a characteristic spectrum that can be matched against a reference. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. ¹H NMR provides information on the different types of protons and their neighboring environments, while ¹³C NMR identifies the different carbon atoms in the molecule. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. Techniques include GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS), and tandem Mass Spectrometry (MS-MS), which are used to determine the molecular weight and fragmentation pattern, confirming the compound's identity. nih.gov

Below is a table of characteristic spectral data for Heptyl 4-hydroxybenzoate:

Table 2: Spectroscopic Data for Heptyl 4-hydroxybenzoate

| Technique | Key Data / Peaks |

|---|---|

| ¹H NMR (90 MHz, CDCl₃) nih.gov | Shifts [ppm]: 7.90-8.03 (aromatic protons), 6.82-6.98 (aromatic protons), 4.23-4.37 (ester methylene protons, -OCH₂-), 1.32 (alkyl chain protons), 0.88 (terminal methyl protons, -CH₃) |

| ¹³C NMR (25.16 MHz, CDCl₃) nih.gov | Characteristic peaks corresponding to the carbonyl carbon, aromatic carbons, ether-linked carbon, and carbons of the heptyl chain. |

| GC-MS nih.gov | Key m/z peaks: 138, 121, 139 |

A study on the biotransformation of parabens also utilized a nano ultra-performance liquid chromatographic system (nanoUPLC) coupled with an LTQ Orbitrap mass spectrometer for the identification of metabolites following derivatization, showcasing advanced analytical approaches. researchgate.net

Biological Activities and Mechanisms of Action of Heptyl 4 Hydroxybenzoate

Antimicrobial Properties and Efficacy

Heptyl 4-hydroxybenzoate (B8730719) demonstrates a broad spectrum of antimicrobial activity, proving effective in preventing the growth of yeasts, molds, and Gram-positive bacteria nih.gov. Like other parabens, its efficacy is generally greater against fungi and Gram-positive bacteria than against Gram-negative bacteria nih.gov.

Antibacterial Activity

The antibacterial efficacy of heptyl 4-hydroxybenzoate varies significantly between Gram-positive and Gram-negative bacteria.

Heptyl 4-hydroxybenzoate is effective at low concentrations against Gram-positive bacteria. Research has established its Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, against key species. For Staphylococcus aureus and Bacillus subtilis (a close relative of Bacillus cereus), the MIC has been recorded at 12.5 mg/L nih.gov.

Table 1: MIC of Heptyl 4-Hydroxybenzoate Against Gram-Positive Bacteria

| Microorganism | Minimum Inhibitory Concentration (mg/L) |

|---|---|

| Staphylococcus aureus | 12.5 nih.gov |

| Bacillus subtilis | 12.5 nih.gov |

In contrast to its effectiveness against Gram-positive bacteria, heptyl 4-hydroxybenzoate shows limited activity against Gram-negative bacteria. Studies have shown that concentrations of up to 100 mg/L had no inhibitory effect on the growth of Escherichia coli and Pseudomonas putida, a species closely related to Pseudomonas fluorescens nih.gov. This resistance is a characteristic feature of parabens in general nih.gov.

Table 2: MIC of Heptyl 4-Hydroxybenzoate Against Gram-Negative Bacteria

| Microorganism | Minimum Inhibitory Concentration (mg/L) |

|---|---|

| Escherichia coli | >100 nih.gov |

| Pseudomonas putida | >100 nih.gov |

The antimicrobial effectiveness of parabens increases with the length of the alkyl chain nih.govnih.gov. This means that parabens with longer alkyl chains, such as heptylparaben, are generally more potent than those with shorter chains, like methylparaben and propylparaben nih.govnih.gov. For instance, propylparaben is considered more active against a wider range of bacteria than methylparaben wikipedia.org. This enhanced activity is attributed to greater solubility in the bacterial membrane, allowing it to reach cytoplasmic targets in higher concentrations wikipedia.org. While direct comparative MIC values for heptylparaben against methylparaben and propylparaben are not always available in single studies, the established principle of increasing activity with chain length positions heptylparaben as a more potent antibacterial agent within this class of compounds nih.govnih.gov.

**Table 3: Comparative Efficacy of Parabens Against *Staphylococcus aureus***

| Paraben | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methylparaben | 1000 - 2000 µg/mL nih.gov |

| Propylparaben | 250 - 500 µg/mL nih.gov |

| Heptylparaben | 12.5 µg/mL (12.5 mg/L) nih.gov |

Antifungal Activity (e.g., Yeasts, Molds)

Heptyl 4-hydroxybenzoate exhibits significant activity against various fungi, including both yeasts and molds. Its efficacy has been demonstrated at low concentrations for several common species nih.gov. Parabens are often noted to be more active against yeasts and molds than against bacteria nih.govgoogle.com.

Table 4: MIC of Heptyl 4-Hydroxybenzoate Against Yeasts and Molds

| Microorganism | Type | Minimum Inhibitory Concentration (mg/L) |

|---|---|---|

| Candida molischiana | Yeast | 6.25 nih.gov |

| Saccharomyces cerevisiae | Yeast | 12.5 nih.gov |

| Aspergillus niger | Mold | 6.25 nih.gov |

| Penicillium chrysogenum | Mold | 6.25 nih.gov |

Proposed Mechanisms of Antimicrobial Action

While the precise antimicrobial mechanism of parabens is not fully understood, several modes of action have been proposed. The primary theories suggest that their activity is linked to the microbial cell membrane and key metabolic processes nih.govwikipedia.org.

The proposed mechanisms include:

Disruption of Membrane Transport Processes: Parabens are thought to interfere with the function of the microbial cell membrane, disrupting essential transport systems and altering membrane potential nih.govwikipedia.orggoogle.com. The greater lipid solubility of longer-chain parabens like heptylparaben may enhance their ability to disrupt the lipid bilayer, leading to the leakage of intracellular components wikipedia.org.

Inhibition of DNA and RNA Synthesis: Some evidence suggests that parabens may inhibit the synthesis of crucial nucleic acids, such as DNA and RNA, thereby preventing microbial replication nih.govwikipedia.orgejournals.eu.

Inhibition of Key Enzymes: Parabens may also function by inhibiting the activity of essential microbial enzymes. Specific targets are thought to include ATPases and phosphotransferases, which are vital for cellular energy production and metabolic processes nih.govwikipedia.org.

Disruption of Membrane Transport Processes and Lipid Bilayer

Heptyl 4-hydroxybenzoate, a member of the paraben family, exerts its antimicrobial effects in part by compromising the integrity of cellular membranes. The prevailing mechanism of action for parabens involves the disruption of the lipid bilayer of microbial cell membranes, which in turn interferes with crucial membrane transport processes nih.govnih.gov. The antimicrobial efficacy of parabens is directly correlated with the length of their alkyl ester chain; as the chain length increases, so does the compound's ability to penetrate the lipid bilayer nih.govnih.gov.

Research on various parabens indicates that their increased hydrophobicity, a consequence of a longer alkyl chain, facilitates greater interference with the phospholipid bilayer nih.gov. This disruption can lead to altered membrane fluidity and permeability, impairing the function of membrane-embedded proteins responsible for transport and energy generation. Consequently, this can cause the leakage of essential intracellular components and disrupt the proton motive force, which is vital for cellular energetics nih.gov. Given that heptyl 4-hydroxybenzoate possesses a seven-carbon alkyl chain, it is positioned among the more potent parabens in its class regarding membrane-disruptive capabilities. This action is a key contributor to its function as a preservative and antimicrobial agent .

Inhibition of DNA and RNA Synthesis

Beyond its effects on the cell membrane, a proposed mechanism for the antimicrobial action of Heptyl 4-hydroxybenzoate involves the inhibition of nucleic acid synthesis. The antimicrobial activity of parabens is thought to extend to the disruption of pathways that create DNA and RNA nih.govresearchgate.netresearchgate.net. While the precise molecular interactions are not fully elucidated for every paraben, the general hypothesis is that these compounds can interfere with the enzymatic processes essential for the replication and transcription of genetic material in some bacterial species researchgate.netresearchgate.net.

Studies on shorter-chain parabens have demonstrated inhibitory effects on both DNA and RNA synthesis in bacteria such as Escherichia coli and Bacillus subtilis. This inhibition contributes to the bacteriostatic or bactericidal properties of these compounds. The effectiveness of this inhibition generally increases with the length of the alkyl chain, suggesting that Heptyl 4-hydroxybenzoate would be a potent inhibitor of these processes nih.gov.

Inhibition of Key Enzymes (e.g., ATPases, Phosphotransferases)

A significant aspect of the antimicrobial mechanism of Heptyl 4-hydroxybenzoate is its ability to inhibit key bacterial enzymes. It is proposed that parabens can target and inhibit enzymes critical for cellular metabolism and energy production, such as ATPases and phosphotransferases researchgate.net.

Research on butylparaben (B1668127), a paraben with a shorter alkyl chain, has provided specific insights into these interactions. Studies have shown that butylparaben can act as a reversible inhibitor of F-ATPase and an irreversible inhibitor of the phosphotransferase system (PTS) for sugar uptake in the bacterium Streptococcus mutans nih.gov. The PTS is crucial for the transport and phosphorylation of sugars in many bacteria, and its inhibition can severely disrupt glycolysis nih.gov. Given the established trend that the biological and antimicrobial activity of parabens increases with the length of the alkyl side chain, it is expected that Heptyl 4-hydroxybenzoate would exhibit similar or even more potent inhibitory effects on these enzymatic systems nih.govmedscape.com.

| Enzyme Target | Type of Inhibition by Parabens | Bacterial Species Studied | Observed Effect |

| F-ATPase | Reversible | Streptococcus mutans | Inhibition of ATP synthesis/hydrolysis |

| Phosphotransferase System (PTS) | Irreversible | Streptococcus mutans | Inhibition of sugar uptake and glycolysis |

Antioxidant Potential and Related Activities

Heptyl 4-hydroxybenzoate is utilized in the food industry as an antioxidant nih.govchemicalbook.com. Its chemical structure, specifically the presence of a hydroxyl group on the benzene (B151609) ring, confers this antioxidant capability. Phenolic compounds like Heptyl 4-hydroxybenzoate can donate a hydrogen atom from their hydroxyl group to free radicals, thereby neutralizing them and terminating oxidative chain reactions. This mechanism is fundamental to its function in preventing the oxidative deterioration of foods and beverages, which can lead to spoilage and the development of off-flavors chemicalbook.com.

The effectiveness of phenolic antioxidants is related to the stability of the resulting phenoxyl radical. The aromatic ring of Heptyl 4-hydroxybenzoate can delocalize the unpaired electron, making the radical relatively stable and less likely to initiate further oxidative reactions. This property allows it to effectively function as a preservative, extending the shelf life of various products chemicalbook.com.

Enzyme Inhibition Studies

Effects on Mammalian Enzymes (e.g., Tyrosinase, CYP2E1)

Heptyl 4-hydroxybenzoate and related 4-alkylphenols have been investigated for their effects on mammalian enzymes, particularly tyrosinase, a key enzyme in melanin synthesis nih.gov. The inhibition of tyrosinase is a target for agents used in cosmetics for skin lightening and in treatments for hyperpigmentation disorders mdpi.com. Research on 4-alkylphenols has indicated that their ability to inhibit tyrosinase is influenced by the nature of the alkyl substituent nih.gov. Generally, increasing the length and hydrophobicity of the alkyl chain can enhance the binding affinity of the compound to the enzyme's active site, leading to more potent inhibition. This suggests that Heptyl 4-hydroxybenzoate, with its seven-carbon chain, likely acts as an inhibitor of tyrosinase.

Regarding the effect of Heptyl 4-hydroxybenzoate on Cytochrome P450 2E1 (CYP2E1), a key enzyme in the metabolism of various xenobiotics, there is currently a lack of specific research findings in the available scientific literature.

Inhibition of Bacterial Enzymes

The antimicrobial properties of Heptyl 4-hydroxybenzoate are underpinned by its ability to inhibit a range of bacterial enzymes essential for survival. As established, the antimicrobial activity of parabens escalates with the increasing length of the alkyl chain, making Heptyl 4-hydroxybenzoate a particularly effective agent medscape.com.

Estrogenic and Genotoxic Activities

Parabens are recognized as endocrine-disrupting chemicals due to their ability to interact with hormone receptors, primarily estrogen receptors. The estrogenic activity of parabens generally increases with the length of their alkyl chain, suggesting that longer-chain parabens like heptylparaben may exhibit more potent estrogenic effects than their shorter-chain counterparts.

The estrogenic activity of several parabens has been demonstrated in various studies. For instance, parabens such as n-butylparaben, n-propylparaben, ethylparaben, and methylparaben have been shown to increase the expression of estrogen-regulated genes in human breast cancer cells (MCF7) nih.gov. This effect is mediated through the estrogen receptor, as it can be inhibited by antiestrogens nih.gov. The metabolite of parabens, p-hydroxybenzoic acid, has also been found to exhibit estrogenic activity in human breast cancer cells mdpi.com.

While the estrogenic potential of parabens is a primary focus of research, their genotoxic activity is less well-defined. Some studies have investigated the potential for parabens to cause genetic damage.

Other Reported Biological Activities

Beyond their estrogenic and potential genotoxic effects, the broader biological impacts of parabens, including heptyl 4-hydroxybenzoate, are an area of ongoing research. These investigations explore their influence on various cellular pathways and processes.

There is a lack of direct scientific evidence detailing the specific impact of heptyl 4-hydroxybenzoate on cholesterol transport. However, some studies have indicated that exposure to certain parabens may be associated with changes in lipid metabolism. For example, chronic exposure to methylparaben and ethylparaben has been shown to exacerbate high-fat diet-induced obesity and lead to higher serum lipid concentrations in mice nih.gov. Another study found that higher urinary levels of ethylparaben and propylparaben were consistent with increased lipid concentrations in the blood in an older population . These findings suggest a potential, though indirect, link between some parabens and lipid homeostasis.

The ability of parabens to modulate transcriptional activity, particularly of estrogen-responsive genes, is a key aspect of their biological action. The trefoil factor 1 (TFF1) gene is a well-known estrogen-responsive gene, and its expression is often used as a marker of estrogenic activity.

Studies have shown that certain parabens can increase the expression of TFF1 in luminal breast cancer cell lines nih.govchapman.edu. For example, butylparaben has been observed to significantly increase TFF1 expression in both MCF-7 and HCC1500 breast cancer cell lines nih.govresearchgate.net. Similarly, propylparaben treatment has been shown to increase TFF1 expression in HCC1500 cells chapman.edu. This regulation of TFF1 expression by parabens is dependent on the estrogen receptor nih.govchapman.edu.

The influence of parabens on the transcriptional activity of nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response, is less clear. While some research has explored the anti-inflammatory properties of other compounds through the modulation of NF-κB signaling mdpi.commdpi.com, direct evidence linking heptyl 4-hydroxybenzoate or other parabens to the transcriptional regulation of NF-κB is not well-established in the currently available literature. However, one study did note that parabens can disrupt non-canonical inflammasome activation, suggesting a potential interaction with inflammatory pathways nih.gov.

Table 1: Estrogenic and Transcriptional Modulation Activities of Various Parabens

| Compound | Biological Activity | Model System | Observed Effect |

|---|---|---|---|

| n-Butylparaben | Estrogenic Activity | MCF7 human breast cancer cells | Increased expression of estrogen-regulated genes. |

| n-Propylparaben | Estrogenic Activity | MCF7 human breast cancer cells | Increased expression of estrogen-regulated genes. |

| Ethylparaben | Estrogenic Activity | MCF7 human breast cancer cells | Increased expression of estrogen-regulated genes. |

| Methylparaben | Estrogenic Activity | MCF7 human breast cancer cells | Increased expression of estrogen-regulated genes. |

| p-Hydroxybenzoic acid | Estrogenic Activity | Human breast cancer cells | Exhibited estrogenic activity. |

| Butylparaben | Transcriptional Modulation (TFF1) | MCF-7 and HCC1500 breast cancer cell lines | Significantly increased TFF1 gene expression. |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Heptyl 4-hydroxybenzoate |

| Methylparaben |

| Ethylparaben |

| n-Propylparaben |

| n-Butylparaben |

| p-Hydroxybenzoic acid |

| Trefoil Factor 1 (TFF1) |

Structure Activity Relationship Sar Studies of Heptyl 4 Hydroxybenzoate

Influence of Alkyl Chain Length on Biological Activity

The biological activity of 4-hydroxybenzoate (B8730719) esters, commonly known as parabens, is significantly influenced by the length of their alkyl chain. A general trend observed is that as the alkyl chain length increases, the antimicrobial and estrogenic activities of the paraben also increase. nih.govresearchgate.netresearchgate.netresearchgate.netnih.govatenajournals.comuspto.govnih.govnih.gov

The antimicrobial efficacy of parabens is positively correlated with the length of the ester side-chain. researchgate.net This increased activity is attributed to the greater lipophilicity of longer-chain parabens, which is thought to enhance their ability to disrupt microbial membrane transport processes or inhibit DNA and RNA synthesis. nih.gov For instance, the inhibitory activity against various bacteria and fungi tends to increase from methylparaben (one carbon) to butylparaben (B1668127) (four carbons) and beyond. researchgate.netresearchgate.net

In terms of estrogenic activity, a similar relationship is observed. Studies have demonstrated that the potency of parabens in activating estrogen receptors increases with the length of the alkyl chain. researchgate.netnih.govnih.gov Among a series of 12 linear n-alkyl parabens, from methylparaben (C1) to dodecylparaben (C12), heptylparaben (C7) and pentylparaben (C5) exhibited the highest potency in activating human estrogen receptors α and β. nih.gov The estrogenic activity then tends to decrease as the alkyl chain is further lengthened. nih.gov However, it is important to note that even the most potent parabens are significantly less active than the natural estrogen, 17β-estradiol. nih.gov

| Paraben | Alkyl Chain Length | Antimicrobial Activity | Relative Estrogenic Potency |

|---|---|---|---|

| Methylparaben | 1 | Least Active | Lowest |

| Ethylparaben | 2 | Low | Low |

| Propylparaben | 3 | Moderate | Moderate |

| Butylparaben | 4 | High | High |

| Pentylparaben | 5 | Very High | Very High |

| Heptylparaben | 7 | Very High | Highest |

| Dodecylparaben | 12 | Decreased | Decreased |

Impact of Substituents on the Aromatic Ring

The biological activity of 4-hydroxybenzoate derivatives can also be modulated by the introduction of substituents on the aromatic ring. The nature and position of these substituents can significantly alter the compound's efficacy.

For analogs of 4-hydroxybenzoic acid, the substituent at the para-position (position 4) is crucial for activity. In the context of certain biological systems, an electron-donating group, such as a hydroxyl (-OH) or an amino (-NH2) group, is a requirement for the molecule to be a substrate for enzymes like UbiA, which is involved in coenzyme Q biosynthesis. thesciencenotes.com Conversely, the presence of electron-withdrawing groups, such as nitro (-NO2) or chloro (-Cl), at this position leads to a loss of activity. thesciencenotes.com

Substitutions at other positions on the aromatic ring, specifically at the 5- and 6-positions, are generally well-tolerated without abolishing activity. thesciencenotes.com In a study focused on 2-hydroxybenzoates, it was demonstrated that strategic substitutions can enhance antibacterial properties. For example, a compound featuring a benzyl (B1604629) group at the 4-O position and a heptyl group at the 6-position exhibited the highest antibacterial activity against S. aureus, with a minimal inhibitory concentration (MIC) of 3.9 μg/mL. nih.gov This highlights that increasing the hydrophobicity at the 6-position can lead to greater antimicrobial activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For p-hydroxybenzoate esters, QSAR models have been developed to predict their antimicrobial properties. nih.gov These models are built using various molecular descriptors that quantify different aspects of the molecule's structure.

Application of Quantum Chemical Parameters

Quantum chemical parameters are descriptors derived from quantum mechanical calculations that provide insights into the electronic properties of a molecule. In QSAR studies of p-hydroxybenzoate esters, parameters such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and dipole moment have been used. sciepub.com These parameters help to describe the molecule's reactivity and its ability to participate in electronic interactions, which are often crucial for biological activity.

Molecular Connectivity Indexes

Molecular connectivity indexes are topological descriptors that encode information about the branching and connectivity of atoms within a molecule. These indexes are calculated from the molecular graph and have been successfully used in QSAR models to predict the antimicrobial activity of various compounds, including p-hydroxybenzoate esters. They provide a numerical representation of the molecule's size, shape, and degree of branching, which can influence its interaction with biological targets.

Predictive Modeling for Antimicrobial Activity

By combining quantum chemical parameters, molecular connectivity indexes, and other descriptors, predictive QSAR models for the antimicrobial activity of p-hydroxybenzoate esters can be developed. nih.gov These models often reveal that lipophilicity (related to the alkyl chain length) and electronic and charge properties are the main descriptors influencing antibacterial activity. nih.gov Such models can be valuable tools for designing new p-hydroxybenzoate esters with potentially enhanced antimicrobial potency.

| Descriptor Type | Examples | Influence on Antimicrobial Activity |

|---|---|---|

| Lipophilicity | LogP, Alkyl chain length | Generally, increased lipophilicity correlates with higher activity. |

| Electronic Properties | HOMO/LUMO energies, Dipole moment | Describes the molecule's ability to engage in electronic interactions with the target. |

| Topological Properties | Molecular connectivity indexes | Encodes information about molecular size, shape, and branching. |

Conformational Analysis and Molecular Interactions

The biological activity of a molecule like heptyl 4-hydroxybenzoate is ultimately determined by its ability to interact with a specific biological target, such as an enzyme or receptor. Conformational analysis, which studies the different spatial arrangements of atoms in a molecule, and the analysis of its molecular interactions are key to understanding its mechanism of action.

While detailed conformational analyses specific to heptyl 4-hydroxybenzoate's interaction with its antimicrobial targets are not extensively published, studies on similar molecules provide valuable insights. For example, research on the enzyme 4-hydroxybenzoate hydroxylase reveals how p-hydroxybenzoic acid binds to the active site. The binding involves specific interactions, such as the formation of a salt bridge between the carboxylate group of the substrate and an arginine residue in the enzyme.

The conformation of the molecule upon binding is critical for its activity. In the case of 4-hydroxybenzoate hydroxylase, the substrate binding can induce conformational changes in the enzyme, which are necessary for the subsequent catalytic steps. The heptyl chain of heptyl 4-hydroxybenzoate would be expected to engage in hydrophobic interactions within a binding pocket, and the precise fit and orientation of the entire molecule would be crucial for its biological effect. These interactions are governed by the molecule's three-dimensional shape and the distribution of its electrostatic potential.

Metabolism and Biotransformation of Heptyl 4 Hydroxybenzoate

Metabolic Pathways in Mammalian Systems (e.g., Human, Rabbit, Rat)

In mammalian systems, Heptyl 4-hydroxybenzoate (B8730719) is rapidly metabolized through a series of well-defined enzymatic reactions. The primary metabolic pathways are hydrolysis and glucuronidation, which convert the lipophilic parent compound into more water-soluble metabolites that can be easily eliminated.

The initial and most significant step in the metabolism of Heptyl 4-hydroxybenzoate is the hydrolysis of its ester linkage. This reaction is catalyzed by various non-specific carboxylesterase enzymes present in tissues and blood plasma. The hydrolysis cleaves the heptyl ester, yielding 4-hydroxybenzoic acid and heptanol (B41253) as the primary products.

Studies using rat and human tissue microsomes have demonstrated that carboxylesterase isozymes from both the Ces1 and Ces2 families are responsible for this hydrolytic activity. Research has shown that the rate of hydrolysis is dependent on the length of the alkyl side chain. In rat liver microsomes, which exhibit high hydrolytic activity towards parabens, the optimal substrate is butylparaben (B1668127), with lower activity observed for parabens with shorter or longer alkyl chains. Conversely, rat small-intestinal microsomes show a preference for longer-chain parabens, with the highest activity observed towards heptylparaben. This tissue-specific difference in substrate preference highlights the diverse roles of various esterase isozymes in paraben metabolism.

| Paraben | Liver Microsomes (nmol/min/mg protein) | Small Intestine Microsomes (nmol/min/mg protein) |

|---|---|---|

| Methylparaben | 15.2 | 1.8 |

| Ethylparaben | 25.1 | 3.5 |

| Propylparaben | 30.5 | 5.1 |

| Butylparaben | 35.7 | 6.9 |

| Heptylparaben | 20.1 | 8.2 |

| Dodecylparaben | 5.4 | 2.1 |

Following hydrolysis, the primary metabolite, 4-hydroxybenzoic acid, as well as any remaining intact Heptyl 4-hydroxybenzoate, can undergo a phase II conjugation reaction known as glucuronidation. This process is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety to the substrate, significantly increasing its water solubility and facilitating its excretion.

Parabens are actively glucuronidated by liver microsomes. nih.govresearchgate.net Several UGT isoforms have been identified as being capable of metabolizing parabens, including UGT1A1, UGT1A8, UGT1A9, UGT2B7, UGT2B15, and UGT2B17. nih.govresearchgate.net This indicates that multiple enzymes contribute to the detoxification and clearance of these compounds, providing a robust metabolic pathway. nih.gov The parent paraben can be glucuronidated at its hydroxyl group, or the 4-hydroxybenzoic acid metabolite can be conjugated at either its hydroxyl or carboxylic acid group.

The metabolic cascade of Heptyl 4-hydroxybenzoate results in the formation of several key metabolites.

4-Hydroxybenzoic Acid (p-HB): This is the principal metabolite formed from the rapid hydrolysis of the parent compound by esterases. researchgate.netnih.gov Its presence in plasma and urine is a primary indicator of paraben exposure. nih.govnih.gov

p-Hydroxyhippuric Acid: The 4-hydroxybenzoic acid metabolite can undergo further conjugation with the amino acid glycine. researchgate.netnih.govrupahealth.com This reaction forms p-hydroxyhippuric acid (also known as 4-hydroxybenzoylglycine), another water-soluble metabolite readily excreted in the urine. rupahealth.com Studies in cats have shown that orally administered 4-hydroxybenzoic acid is excreted almost exclusively as p-hydroxyhippuric acid. nih.gov

Other potential, though less prominent, metabolites include sulfate conjugates, which are formed when 4-hydroxybenzoic acid is conjugated with sulfate. researchgate.netnih.gov

Metabolic Fate in Specific Tissues (e.g., Liver, Small Intestine)

The metabolism of Heptyl 4-hydroxybenzoate is not confined to a single organ but occurs in various tissues, with the liver and small intestine being primary sites.

Liver: The liver is a major site for the biotransformation of xenobiotics, including parabens. Human liver microsomes demonstrate rapid hydrolysis of parabens. nih.gov The liver is also rich in UGT enzymes, making it a central location for the glucuronidation of both the parent paraben and its primary metabolite, 4-hydroxybenzoic acid. nih.govresearchgate.net

Small Intestine: The small intestine plays a crucial role in the first-pass metabolism of orally ingested compounds. For longer-chain parabens like heptylparaben, the small intestine is a particularly important site of hydrolysis. As noted, rat small-intestinal microsomes exhibit higher hydrolytic activity towards heptylparaben compared to liver microsomes. This suggests that a significant portion of ingested Heptyl 4-hydroxybenzoate may be hydrolyzed in the gut wall before it can reach systemic circulation.

Biotransformation in Microbial Systems

Microorganisms possess diverse enzymatic capabilities that allow them to biotransform a wide range of chemical compounds, including Heptyl 4-hydroxybenzoate.

The initial step in microbial degradation mirrors that in mammals: the hydrolysis of the ester bond to produce 4-hydroxybenzoic acid. The bacterium Enterobacter cloacae, for instance, can rapidly hydrolyze parabens to 4-hydroxybenzoic acid. This is followed by a second step, decarboxylation, which converts 4-hydroxybenzoic acid into phenol (B47542).

Other bacterial genera, such as Bacillus, degrade 4-hydroxybenzoate through different pathways. Depending on the species, the 4-hydroxybenzoate may be converted to protocatechuate or gentisate, which are then further metabolized through ring-cleavage pathways.

Interestingly, biotransformation is not limited to degradation. The marine bacterium Microbulbifer has been found to naturally synthesize 4-hydroxybenzoate and its alkyl esters, including heptylparaben. This discovery indicates that parabens are not exclusively synthetic compounds and that microorganisms can play a role in their environmental production.

Excretion Pathways and Kinetics

Due to its rapid and extensive metabolism, Heptyl 4-hydroxybenzoate and its metabolites are efficiently eliminated from the body. Studies in rats on related parabens (methyl-, propyl-, and butylparaben) show that after oral administration, the compounds are well-absorbed and excretion is rapid. nih.gov

Primary Route of Excretion: The predominant route of elimination is via the urine. nih.govnih.gov Following oral administration in rats, over 70% of the dose is excreted in the urine, mostly within the first 24 hours. nih.govresearchgate.net

Excreted Forms: The compounds are excreted primarily as metabolites. The parent paraben is rarely found unchanged in significant amounts in urine. nih.gov Instead, urine contains 4-hydroxybenzoic acid and its glucuronide, sulfate, and glycine conjugates (p-hydroxyhippuric acid). researchgate.netnih.gov Parabens are present in urine predominantly as conjugated species. nih.govacs.org

Kinetics: The metabolic clearance of parabens is very high, resulting in a short biological half-life, estimated to be between 20 and 90 minutes in humans. nih.gov This rapid turnover means that the parent compound does not tend to accumulate in tissues. nih.gov Fecal excretion is a minor pathway, accounting for less than 4% of an orally administered dose in rats. nih.govresearchgate.net

Toxicological Assessments and Safety Research for Heptyl 4 Hydroxybenzoate

In Vitro Cytotoxicity Studies (e.g., Melanoma Cells)

Research has explored the cytotoxic effects of heptyl 4-hydroxybenzoate (B8730719) on cancer cells. A study focusing on the human M624 melanoma cell line demonstrated that heptyl paraben induces cell death. morressier.com A clonogenic assay, which measures the ability of cells to proliferate and form colonies, was performed with concentrations of 0.10 millimolar (mM), 0.15 mM, 0.20 mM, and 0.25 mM. The results indicated a dose-dependent cytotoxic effect, with a calculated LC50 (lethal concentration for 50% of cells) of 0.196 mM. morressier.com

Further investigation into the mode of cell death revealed that heptyl paraben induces apoptosis in melanoma cells. morressier.com This was determined through Western blot analysis, which showed the cleavage of PARP (Poly (ADP-ribose) polymerase) and the release of cytochrome c from the mitochondria, both of which are key markers of the apoptotic pathway. morressier.com

Cytotoxicity of Heptyl 4-Hydroxybenzoate in M624 Melanoma Cells

| Concentration (mM) | Observed Effect | LC50 (mM) |

|---|---|---|

| 0.10, 0.15, 0.20, 0.25 | Induces cell death | 0.196 |

Mechanisms of Toxicity

The cytotoxic effects of parabens, including heptyl 4-hydroxybenzoate, are linked to several underlying cellular mechanisms. These involve metabolic activation and the subsequent disruption of normal cellular processes.

The metabolic pathway of phenolic compounds can sometimes lead to the formation of reactive intermediates. For some phenols, enzymatic oxidation, for instance by tyrosinase, can produce highly reactive o-quinones. These quinones are electrophilic and can react with cellular nucleophiles, such as proteins and DNA, leading to cytotoxicity. While this is a known mechanism for compounds like hydroquinone (B1673460), the specific formation of o-quinones from heptyl 4-hydroxybenzoate as a primary toxicity mechanism requires more direct research.

Studies on various parabens in isolated rat hepatocytes have shown that their cytotoxicity is accompanied by a loss of reduced glutathione (GSH). nih.gov GSH is a critical intracellular antioxidant that protects cells from damage by reactive oxygen species and other electrophilic molecules. Depletion of the cellular GSH pool makes the cells more vulnerable to oxidative stress and can trigger cell death pathways. frontiersin.orgnih.govnih.gov The loss of GSH during paraben exposure occurs independently of lipid peroxidation. nih.gov

The disruption of mitochondrial function is a significant source of reactive oxygen species (ROS). The generation of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress. researchgate.net This state can cause damage to lipids, proteins, and DNA, contributing to cytotoxicity. The formation of ROS is a plausible consequence of the mitochondrial toxicity induced by parabens.

Research indicates that the toxicity of parabens is associated with the impairment of mitochondrial function. nih.gov Studies on isolated hepatic mitochondria have demonstrated that parabens can inhibit state 3 respiration, which is the active state of oxidative phosphorylation where ATP is produced. nih.gov This inhibition was observed with both NAD+-linked substrates (like pyruvate) and FAD-linked substrates (like succinate). Furthermore, parabens were found to increase the rate of state 4 oxygen consumption, which suggests an uncoupling effect on the mitochondrial membrane. nih.gov This disruption of mitochondrial energy production and membrane potential leads to ATP depletion and can initiate apoptotic cell death. nih.gov The toxic potency of parabens on mitochondria generally increases with the length of their alkyl side-chains. nih.gov

Genotoxicity Evaluations

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material (DNA). Standard tests include the bacterial reverse mutation assay (Ames test) and the in vitro chromosome aberration test.

A chromosome aberration test was conducted on a substance identified as "ST 11 C 13," which corresponds to heptyl 4-hydroxybenzoate, using human lymphocytes in vitro. regulations.gov The study was performed in the presence and absence of a metabolic activation system (S9 mix). The results showed that heptyl 4-hydroxybenzoate did not induce any statistically significant increases in the frequency of cells with chromosomal aberrations in either of the two separate experiments conducted. regulations.gov The test was carried out up to dose levels that induced approximately 50% mitotic inhibition, indicating that the lack of genotoxicity was observed at cytotoxic concentrations. regulations.gov The positive controls used in the study induced significant increases in aberrations, confirming the validity of the test system. regulations.gov

Genotoxicity Evaluation of Heptyl 4-Hydroxybenzoate

| Assay | Test System | Metabolic Activation (S9) | Result |

|---|---|---|---|

| Chromosome Aberration Test | Human Lymphocytes | With and Without | Negative |

Endocrine-Disrupting Effects Research

Heptyl 4-hydroxybenzoate, also known as heptylparaben, is a member of the paraben family, which are esters of p-hydroxybenzoic acid. Research into the endocrine-disrupting potential of parabens has been ongoing, with studies indicating that these compounds can exhibit weak estrogenic activity. The level of this activity often correlates with the length of the alkyl chain, with longer chains demonstrating greater potency in certain assays.

In vitro studies have been crucial in characterizing the estrogenic activity of parabens. Research has shown that the ability of parabens to transactivate estrogen receptors in laboratory tests increases with the length of the alkyl chain. europa.eu In this context, heptylparaben has been identified as one of the more active parabens in receptor-binding and reporter gene assays. europa.eu However, it is critical to note that this activity is significantly weaker than that of the endogenous hormone 17β-estradiol. The effects of even the most active parabens, like heptylparaben, were observed at concentrations that are many orders of magnitude higher than that of 17β-estradiol. europa.eu

Some researchers have proposed a human-relevant potency threshold for a chemical to be considered capable of acting as an endocrine disruptor via estrogen receptor α agonism. When evaluated against this threshold, the in vitro estrogenic potencies of linear n-alkyl parabens are not considered sufficiently high to exert an estrogenic effect in humans. europa.eu

Concerns regarding the endocrine activity of parabens are often linked to findings from these in vitro (OECD CF Level 2) and in vivo screening assays (OECD CF Level 3), such as the rodent uterotrophic assay. europa.eu For instance, studies on other long-chain parabens like butylparaben (B1668127) and propylparaben have reported effects such as increased uterine weight in animal models. nih.govnih.gov

However, higher-tier and more comprehensive studies, such as the extended one-generation reproductive toxicity study (OECD TG 443), have not indicated an endocrine-disrupting potential for the parabens tested. europa.eu In these more complex studies, which assess a wide range of reproductive and developmental endpoints, rats showed no effects on reproductive organs, sperm parameters, or estrous cyclicity. europa.eu This suggests that the weak estrogenic effects observed in screening assays may not translate to adverse reproductive outcomes at relevant exposure levels.

| Study Type | Key Findings for Long-Chain Parabens (including Heptylparaben context) | Reference Compound | Conclusion |

| In Vitro Estrogen Receptor (ER) Transactivation Assays | Estrogenic activity increases with alkyl chain length; Heptylparaben is among the most potent parabens. | 17β-estradiol | Activity is many orders of magnitude weaker than the reference compound. europa.eu Not considered potent enough to act via an estrogenic mode-of-action in humans based on proposed thresholds. europa.eu |

| In Vivo Uterotrophic Assays (on other long-chain parabens) | Equivocal results; some studies show an increase in uterine weight (e.g., with butylparaben). | Estrogen | Suggests weak estrogenic effects in vivo for some parabens. europa.eunih.gov |

| Extended One-Generation Reproductive Toxicity Study (OECD TG 443) | No effects observed on reproductive organs, sperm parameters, or estrous cyclicity for parabens tested. | N/A | Does not provide an indication of endocrine-disrupting properties under the conditions of the study. europa.eu |

Regulatory Perspectives on Safety (e.g., FDA, ECHA)

The regulatory status of Heptyl 4-hydroxybenzoate reflects a balance between its utility as a preservative and the ongoing scientific evaluation of its safety, particularly concerning potential endocrine effects.

United States Food and Drug Administration (FDA)

In the United States, heptylparaben is permitted for direct addition to food for human consumption. The FDA regulation, specifically 21 CFR § 172.145, explicitly lists heptylparaben, chemically defined as n-heptyl p-hydroxybenzoate, as a food additive. europa.eueuropa.eu Its approved use is to inhibit microbiological spoilage under specific conditions and concentration limits:

Fermented malt beverages: Not to exceed 12 parts per million. europa.eueuropa.eu

Noncarbonated soft drinks and fruit-based beverages: Not to exceed 20 parts per million. europa.eueuropa.eu

Heptylparaben is also included in the FDA's "Substances Added to Food" inventory, which has replaced the former "Everything Added to Foods in the United States" (EAFUS) list. cir-safety.orgeuropa.eu

European Chemicals Agency (ECHA)

In the European Union, the regulation of parabens has been a subject of extensive review, particularly for their use in cosmetics. The European Commission's Scientific Committee on Consumer Safety (SCCS), whose opinions inform ECHA and EU regulatory decisions, has issued multiple assessments on parabens.

The SCCS has generally concluded that short-chain parabens, namely methylparaben and ethylparaben, are safe for use in cosmetics within the established concentration limits. nih.gov However, there has been more scrutiny of long-chain parabens, such as propylparaben and butylparaben. For these, the SCCS has recommended lower maximum concentration limits due to concerns about their potential endocrine-disrupting properties. nih.gov

While heptylparaben is not as commonly used in cosmetics and is therefore less frequently mentioned in SCCS opinions than other parabens, the general regulatory trend in the EU shows increased caution with increasing alkyl chain length. nih.gov

As of the latest updates, Heptyl 4-hydroxybenzoate is not included on key ECHA lists that flag substances of high concern:

It is not on the Candidate List of substances of very high concern (SVHCs) for Authorisation. europa.eu

It does not appear on ECHA's endocrine disruptor assessment list , which tracks substances undergoing formal evaluation for such properties. europa.eueuropa.eu

This indicates that, at present, European regulatory bodies have not prioritized heptylparaben for formal assessment as a substance of very high concern for endocrine disruption under the REACH framework. The focus has remained on the more commonly used long-chain parabens like propyl- and butylparaben. nih.gov

| Regulatory Body | Substance Name | Regulation/Status | Key Points |

| FDA (U.S. Food and Drug Administration) | Heptylparaben (n-heptyl p-hydroxybenzoate) | 21 CFR § 172.145 | Permitted as a food additive to inhibit microbial spoilage at concentrations up to 12 ppm in fermented malt beverages and 20 ppm in noncarbonated soft drinks and fruit-based beverages. europa.eueuropa.eu |

| ECHA (European Chemicals Agency) | Heptyl 4-hydroxybenzoate | Not listed as an SVHC or on the ED assessment list. | General EU regulatory stance shows increased caution with longer-chain parabens. Not currently prioritized for formal ED assessment under REACH. europa.eueuropa.eueuropa.eu |

Analytical Methodologies for Heptyl 4 Hydroxybenzoate

Chromatographic Techniques

Chromatography is a fundamental technique for separating Heptyl 4-hydroxybenzoate (B8730719) from complex mixtures. The choice of method depends on the sample matrix, the required level of sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of Heptyl 4-hydroxybenzoate and other parabens. biomedpharmajournal.org It is frequently employed to determine the purity of the compound, with standards often specifying a purity of 98% or greater as determined by HPLC. calpaclab.comcookechem.comlgcstandards.com

The methodology typically involves a reversed-phase approach, where the stationary phase is nonpolar, and the mobile phase is a more polar solvent mixture. A common stationary phase is a C18 column. nih.gov For the analysis of related p-hydroxybenzoic acid esters, mobile phases often consist of mixtures of methanol and water or acetonitrile (B52724) and acidified deionized water. nih.govresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, can be used to achieve optimal separation of various components in a mixture. nih.gov Detection is commonly performed using a UV/Vis detector, with specific wavelengths set for optimal absorbance of the target analyte. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of p-Hydroxybenzoic Acid Derivatives

| Parameter | Example Condition | Reference |

| Column | C18 reversed-phase (e.g., 25cm × 4.6mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase | Methanol:Water (e.g., 45:55 v/v) or Acetonitrile:Acidified Water | nih.govresearchgate.net |

| Flow Rate | 0.8 - 1.0 mL/min | nih.govresearchgate.net |

| Detection | UV/Vis Detector (e.g., 254 nm, 280 nm) | nih.govresearchgate.net |

| Column Temp. | 38°C | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. spectroscopyonline.com It is suitable for the analysis of volatile and semi-volatile compounds like Heptyl 4-hydroxybenzoate. The compound is first vaporized and separated on a capillary column before being ionized and detected by the mass spectrometer. rjstonline.com

Typical GC-MS analysis of parabens is performed on a capillary column such as a BP-5. rjstonline.com The oven temperature is programmed to ramp up during the analysis to ensure the separation of compounds with different boiling points. ijper.org Electron impact (EI) is a common ionization method used, where the sample molecules are bombarded with electrons, causing them to fragment in a reproducible manner. rjstonline.com The resulting mass spectrum serves as a "fingerprint" for identification. nih.govfoodb.ca The use of triple quadrupole GC-MS/MS can offer superior selectivity and sensitivity compared to single quadrupole instruments. shimadzu.comnih.gov

Table 2: Typical GC-MS Parameters for Paraben Analysis

| Parameter | Example Condition | Reference |

| Column | BP-5 Capillary Column (e.g., 30m length, 0.25mm ID) | rjstonline.comijper.org |

| Carrier Gas | Helium | ijper.org |

| Injector Temp. | 260°C | ijper.org |

| Oven Program | Initial temp 70°C, ramped to 280°C | ijper.org |

| Ionization Mode | Electron Impact (EI) at 70 eV | ijper.org |

| Mass Analyzer | Single Quadrupole or Triple Quadrupole (MS/MS) | rjstonline.comshimadzu.com |

Microemulsion Electrokinetic Chromatography (MEEKC) is a capillary electrophoresis technique that uses a microemulsion as the separation medium. springernature.com This method is particularly well-suited for separating both neutral and charged analytes and has been successfully applied to the analysis of 4-hydroxybenzoate preservatives. nih.govresearchgate.net In MEEKC, analytes partition between the aqueous phase and oil droplets in the microemulsion, which act as a pseudostationary phase. springernature.com

A validated MEEKC method has been shown to be selective and quantitative for various esters of 4-hydroxybenzoic acid. nih.govresearchgate.net The separation can be optimized by adjusting parameters such as the concentration of the surfactant (e.g., Sodium Dodecyl Sulfate), the use of an organic modifier like acetonitrile or methanol, applied voltage, and column temperature. nih.gov MEEKC can offer different separation selectivity compared to other chromatographic methods like micellar electrokinetic chromatography (MEKC). nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the analysis of Heptyl 4-hydroxybenzoate, providing information on its molecular weight and structure. biomedpharmajournal.org It can be used as a standalone detector or, more commonly, coupled with a chromatographic separation technique like HPLC or GC. nih.govmedscape.com High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements, which greatly aids in the confident identification of compounds. nih.govnih.gov